1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multicomponent reactions that selectively activate carbon-nitrogen triple bonds. One such method includes the use of nucleophilic and electrophilic sites in a multicomponent system to achieve the desired isoindole structure . The reaction conditions often involve the use of catalysts such as rhodium or palladium to facilitate the formation of the isoindole core .
Industrial Production Methods: Industrial production of isoindole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives with different properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Rhodium and palladium catalysts are often used to facilitate various reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of isoindole-1,3-dione derivatives with higher oxidation states, while reduction may yield reduced isoindole derivatives .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis to create complex molecules with desired properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific derivative and its structural features .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione: A simpler derivative with similar core structure but different substituents.
Isoxazole and 1,2,3-Triazole Isoindole Derivatives: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-[(4-Methoxyphenyl)aMino]-4-oxo-5(4H)-thiazolylidene]Methyl]-2-furanyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H15N3O5S |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
5-[5-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H15N3O5S/c1-30-14-5-3-13(4-6-14)24-23-26-22(29)19(32-23)11-15-7-9-18(31-15)12-2-8-16-17(10-12)21(28)25-20(16)27/h2-11H,1H3,(H,24,26,29)(H,25,27,28) |
InChI Key |
UZIUJVNMWWWVIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)S2 |
Origin of Product |
United States |
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